Field: Organic Chemistry
Application: Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals.
Method: The desired pyrroles were obtained with yields up to 99% and good functional group tolerance.
NVP-ADW742 is a potent inhibitor of the insulin-like growth factor 1 receptor, known for its role in promoting cell proliferation and survival in various cancers. This compound has garnered attention for its ability to sensitize tumor cells to chemotherapy, making it a valuable candidate in cancer treatment strategies. NVP-ADW742 exhibits an IC50 value of approximately 0.17 µM, indicating its effectiveness in inhibiting the insulin-like growth factor 1 receptor signaling pathway, which is crucial for tumor growth and resistance to therapy .
NVP-ADW742 primarily functions as a kinase inhibitor, targeting the insulin-like growth factor 1 receptor. The compound disrupts the autophosphorylation of this receptor, thereby inhibiting downstream signaling pathways such as the phosphatidylinositol 3-kinase-Akt pathway. This inhibition leads to reduced cell proliferation and enhanced apoptosis in various cancer cell lines, particularly in small cell lung cancer and medulloblastoma models . The chemical structure of NVP-ADW742 allows it to bind effectively to the ATP-binding site of the insulin-like growth factor 1 receptor, preventing its activation.
NVP-ADW742 has demonstrated significant biological activity against several cancer types. In vitro studies indicate that it enhances the efficacy of chemotherapeutic agents like etoposide and temozolomide by inducing apoptosis and cell cycle arrest. For instance, when combined with etoposide, NVP-ADW742 has been shown to increase apoptosis rates significantly compared to either drug alone . The compound also affects various signaling molecules; it downregulates proteins such as Akt, P38, and GSK-3β, contributing to its anti-tumor effects .
The synthesis of NVP-ADW742 involves several steps typical for creating small molecule inhibitors. While specific proprietary methods may not be publicly detailed, general synthetic routes include:
The precise conditions and reagents used can vary based on the desired purity and yield.
NVP-ADW742 is primarily researched for its applications in oncology, particularly in enhancing the effectiveness of existing chemotherapy regimens. Its ability to sensitize tumors to treatments makes it a candidate for combination therapies in:
Additionally, its potential role in inhibiting angiogenesis presents further therapeutic avenues .
Studies have shown that NVP-ADW742 interacts synergistically with other chemotherapeutic agents. For example:
Moreover, interactions with other kinase inhibitors like gefitinib have been explored, revealing that combining these agents can lead to greater apoptotic responses in certain cancer cell lines .
Several compounds exhibit similar mechanisms of action as NVP-ADW742 by targeting receptor tyrosine kinases or related pathways. Here are some notable examples:
Compound Name | Target Receptor | IC50 Value | Unique Features |
---|---|---|---|
Imatinib | BCR-ABL | 0.01 µM | First-generation tyrosine kinase inhibitor |
Gefitinib | Epidermal Growth Factor Receptor | 0.01 µM | Selective inhibitor for non-small cell lung cancer |
Linsitinib | Insulin-like Growth Factor 1 Receptor | 0.03 µM | Dual action on IGF-1R and insulin receptor |
AZD8055 | mTOR | 0.03 µM | Targets mTOR pathway alongside IGF signaling |
NVP-ADW742's uniqueness lies in its selectivity for the insulin-like growth factor 1 receptor over other kinases, making it particularly effective in contexts where this pathway is dysregulated .
NVP-ADW742, chemically designated as 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine, is a small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R). Its molecular formula is C₂₈H₃₁N₅O, with a molecular weight of 453.58 g/mol . The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a phenylmethoxyphenyl group at position 5 and a pyrrolidinylmethylcyclobutyl moiety at position 7 (Figure 1) .
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₃₁N₅O | |
Molecular Weight | 453.58 g/mol | |
CAS Number | 475488-23-4 | |
Solubility in DMSO | 10 mg/mL (22.04 mM) | |
Solubility in Ethanol | 4 mg/mL (8.81 mM) |
NVP-ADW742 is synthesized through multistep organic reactions, emphasizing chemoselective cross-coupling and functional group transformations.
Core Structure Assembly:
Functionalization of the Cyclobutyl Group:
Protection and Deprotection Strategies:
NVP-ADW742 is rigorously characterized using advanced analytical methods to confirm identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
X-ray Crystallography:
Technique | Key Findings | Source |
---|---|---|
HPLC | Purity ≥98% | |
¹H NMR | Aromatic and SEM-protected group signals | |
ESI-MS | [M+H]⁺ at m/z 454.3 | |
X-ray Crystallography | Confirmation of stereochemistry |
Parameter | Value | Reference |
---|---|---|
Inhibitor Concentration 50% versus IGF-1R | 0.17 μM | [2] [3] [7] |
Selectivity versus Insulin Receptor | 2.8 μM | [2] [7] |
Fold Selectivity IGF-1R vs InsR | 16-fold | [2] [1] [6] |
Cellular IC50 IGF-1R inhibition | 0.1-0.2 μM | [1] [4] |
Biochemical IC50 IGF-1R inhibition | 0.17 μM | [2] [3] |
The comparative inhibition kinetics of NVP-ADW742 against the insulin receptor reveal significant selectivity favoring IGF-1R over insulin receptor kinase activity. The compound exhibits an insulin receptor inhibitor concentration 50% value of 2.8 μM, representing approximately 16-fold selectivity for IGF-1R over insulin receptor [2] [7]. This selectivity differential is crucial for therapeutic applications, as it allows for specific IGF-1R pathway modulation without substantially interfering with insulin receptor-mediated metabolic processes.
The kinetic analysis demonstrates that NVP-ADW742 maintains its ATP-competitive inhibition mechanism against both receptors, but with markedly different binding affinities [1]. The compound's preferential binding to IGF-1R versus insulin receptor can be attributed to subtle structural differences in the ATP-binding domains of these highly homologous receptors. Despite sharing significant sequence homology, the two receptors exhibit distinct conformational characteristics that allow for selective inhibition [8].
Cellular assays have confirmed that the biochemical selectivity translates to functional selectivity in biological systems. At concentrations effective for IGF-1R inhibition, NVP-ADW742 demonstrates minimal impact on insulin receptor signaling pathways, preserving normal glucose homeostasis mechanisms while effectively blocking IGF-1R-mediated proliferative signals [6] [9].
Table 2: Comparative Inhibition Kinetics Against Insulin Receptor
Kinase Target | IC50 (μM) | Cellular Potency | Reference |
---|---|---|---|
IGF-1R | 0.17 | High | [2] [3] [7] |
Insulin Receptor | 2.8 | Moderate | [2] [7] |
Selectivity Ratio | 16.5x | Preferential IGF-1R | [2] [1] [6] |
Comprehensive kinase profiling studies have established the off-target effects profile of NVP-ADW742 against multiple receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor-2. The compound demonstrates exceptional selectivity, with inhibitor concentration 50% values exceeding 5 μM for c-Kit and greater than 10 μM for platelet-derived growth factor receptor, vascular endothelial growth factor receptor-2, human epidermal growth factor receptor 2, and BCR-ABL p210 [2] [1].
The selectivity against c-Kit kinase activity is particularly noteworthy, as this receptor shares structural similarities with IGF-1R. NVP-ADW742 exhibits inhibitor concentration 50% values in the 3 to 5 μM range against c-Kit, representing approximately 29-fold selectivity for IGF-1R [1] [6]. This level of selectivity is significant for therapeutic applications, as it minimizes potential interference with c-Kit-mediated hematopoietic and gastrointestinal functions.
Studies examining the compound's effects on platelet-derived growth factor receptor and vascular endothelial growth factor receptor-2 have demonstrated inhibitor concentration 50% values exceeding 10 μM for both targets [2] [1]. This represents greater than 59-fold selectivity for IGF-1R over these angiogenesis-related receptor tyrosine kinases. The minimal off-target activity against vascular endothelial growth factor receptor-2 is particularly important, as this receptor plays crucial roles in normal vascular development and maintenance.
Biochemical screening against broader panels of kinases has confirmed that NVP-ADW742 maintains at least 10-fold selectivity for IGF-1R over most other kinases tested [1]. Notable exceptions identified in comprehensive profiling include Flt-1, Flt-3, and Tek kinases, though these targets are not significantly expressed in many cancer types where IGF-1R inhibition is therapeutically relevant [1].
Table 3: Off-Target Effects on c-Kit, PDGFR, and VEGFR-2
Kinase Target | IC50 (μM) | Selectivity vs IGF-1R | Reference |
---|---|---|---|
c-Kit | >5 | >29-fold | [2] [1] [6] |
Platelet-Derived Growth Factor Receptor | >10 | >59-fold | [2] [1] |
Vascular Endothelial Growth Factor Receptor-2 | >10 | >59-fold | [2] [1] |
Human Epidermal Growth Factor Receptor 2 | >10 | >59-fold | [2] |
BCR-ABL p210 | >10 | >59-fold | [2] [1] |